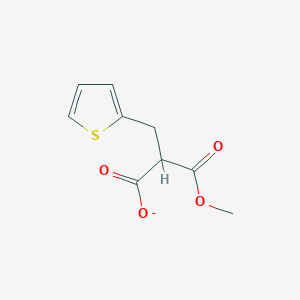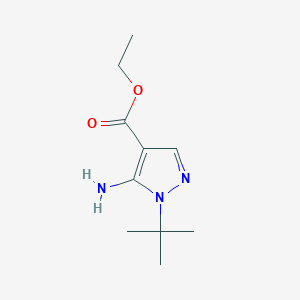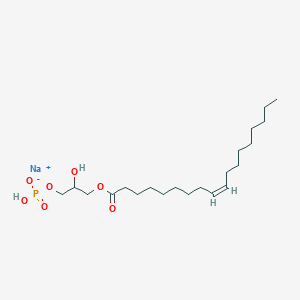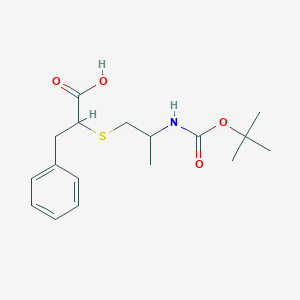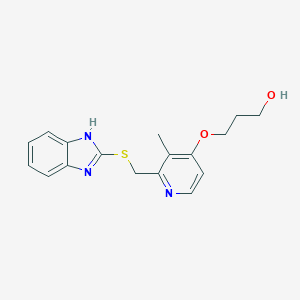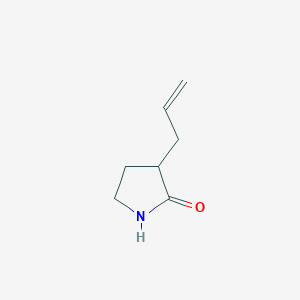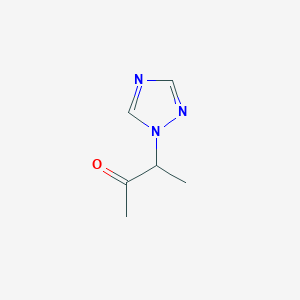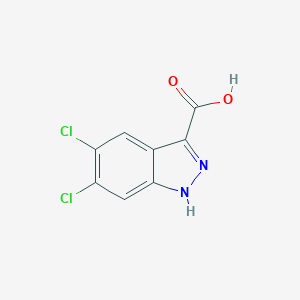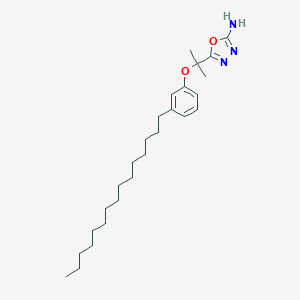
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including drug discovery, disease diagnosis, and treatment. In
Wirkmechanismus
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- is not fully understood. However, it is believed that this compound works by inhibiting the activity of various enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of bacterial and fungal growth.
Biochemical and Physiological Effects
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer cells and developing new cancer treatments. Additionally, this compound has antibacterial and antifungal properties, making it useful for studying bacterial and fungal growth. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the study of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)-. One direction is to further investigate its potential as a cancer treatment. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to investigate its potential as an antibiotic. With the rise of antibiotic-resistant bacteria, there is a need for new antibiotics, and 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- could be a valuable candidate. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- can be achieved through several methods. One of the most common methods is through the reaction of 1,3,4-oxadiazole-2-thione with 1-(3-pentadecylphenoxy)-2-chloroethane and sodium hydride. This reaction results in the formation of the desired compound. Other methods include the reaction of 1,3,4-oxadiazole-2-thione with various alkyl halides and the reaction of 1,3,4-oxadiazole-2-thione with various alcohols.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in drug discovery. This compound has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
124237-30-5 |
|---|---|
Molekularformel |
C26H43N3O2 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
5-[2-(3-pentadecylphenoxy)propan-2-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C26H43N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)31-26(2,3)24-28-29-25(27)30-24/h17,19-21H,4-16,18H2,1-3H3,(H2,27,29) |
InChI-Schlüssel |
FBWIFMWLICNENI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C2=NN=C(O2)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C2=NN=C(O2)N |
Andere CAS-Nummern |
124237-30-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




